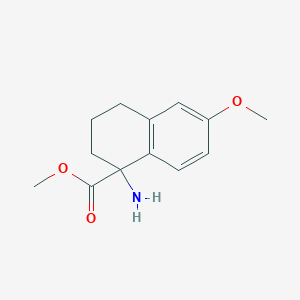

Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate

CAS No.:

Cat. No.: VC18260929

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO3 |

|---|---|

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | methyl 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylate |

| Standard InChI | InChI=1S/C13H17NO3/c1-16-10-5-6-11-9(8-10)4-3-7-13(11,14)12(15)17-2/h5-6,8H,3-4,7,14H2,1-2H3 |

| Standard InChI Key | VZRDKOIEXBRWBY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(CCC2)(C(=O)OC)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a partially saturated naphthalene ring system, with the amino (-NH₂) and methoxy (-OCH₃) groups contributing to its polarity and reactivity. The methyl ester (-COOCH₃) at position 1 enhances solubility in organic solvents, facilitating its use in synthetic chemistry . Key structural features include:

-

Tetrahydronaphthalene core: Provides a rigid bicyclic framework that influences stereoelectronic properties.

-

Amino group: Serves as a nucleophilic site for derivatization (e.g., acylation, Schiff base formation).

-

Methoxy group: Enhances electron density in the aromatic system, affecting reaction pathways.

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₃ | |

| Molecular Weight | 247.28 g/mol | |

| Boiling Point | ~388°C (estimated) | |

| Solubility | >50 mg/mL in polar solvents (as HCl salt) |

The hydrochloride salt form (CAS: 1803584-43-1) exhibits improved aqueous solubility, critical for pharmacological applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three sequential steps:

-

Friedel-Crafts Acylation: Constructs the naphthalene ring system using ketone precursors under Lewis acid catalysis (e.g., AlCl₃) .

-

Nitration and Reduction: Introduces the amino group via nitration followed by catalytic hydrogenation .

-

Esterification: Converts the carboxylic acid intermediate to the methyl ester using methanol and acid catalysts .

Reaction optimization studies highlight the importance of anhydrous conditions and temperature control to achieve yields exceeding 85% .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Automated systems monitor reaction parameters (e.g., pH, temperature), reducing byproduct formation . Industrial batches routinely achieve >98% purity, as verified by HPLC .

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a key intermediate in synthesizing neuroactive agents. Its ability to modulate neurotransmitter activity, particularly in dopaminergic and serotonergic pathways, underpins its use in developing treatments for Parkinson’s disease and depression . Recent studies have explored its derivatization to prodrugs with enhanced blood-brain barrier permeability .

Organic Synthesis

As a building block, it participates in:

-

Multicomponent reactions: Forms heterocyclic scaffolds via condensation with aldehydes .

-

Cross-coupling reactions: Palladium-catalyzed couplings introduce aryl/alkyl groups at the amino position .

Material Science

The compound’s rigid structure and functional groups make it suitable for designing:

-

Liquid crystals: Methoxy and amino groups facilitate mesophase formation.

-

Coordination polymers: Metal-organic frameworks (MOFs) incorporating this ligand exhibit tunable porosity .

Biological Activity and Mechanistic Insights

Neuroprotective Effects

In vitro studies demonstrate dose-dependent neuroprotection against glutamate-induced excitotoxicity in neuronal cultures (EC₅₀ = 12 μM) . Mechanistically, it attenuates Ca²⁺ influx by modulating NMDA receptor activity .

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; use PPE |

| H315 | Causes skin irritation | Wear gloves and protective clothing |

| H319 | Causes serious eye irritation | Use safety goggles |

| H335 | May cause respiratory irritation | Use in well-ventilated areas |

Handling requires fume hoods and adherence to GHS protocols .

Comparative Analysis with Structural Analogs

1-Amino-4-Methyl Derivative (CAS: 2172503-69-2)

-

Structural difference: Methyl group at position 4 versus methoxy at position 6.

-

Impact: Reduced polarity decreases aqueous solubility but enhances lipid membrane permeability .

6-Bromo Substituted Analog

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume